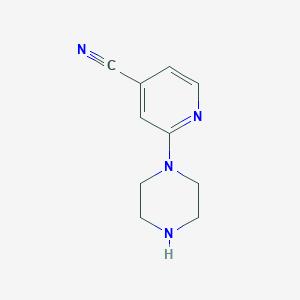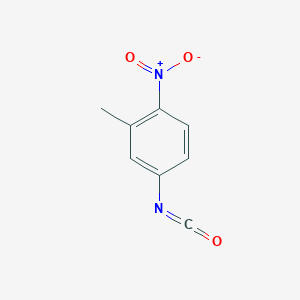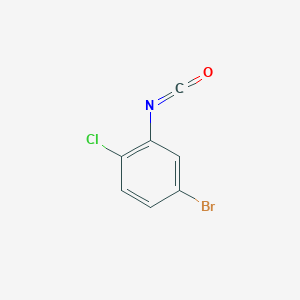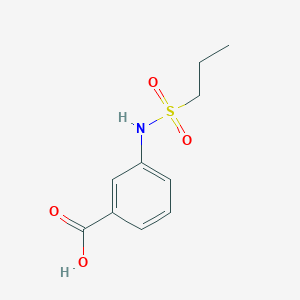
4-(5-Aminopyridin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Paper describes an efficient one-pot synthesis of 2-amino-3-cyano-4H-pyrans derivatives using piperazine as a catalyst. This synthesis is performed in an aqueous medium, which is beneficial for its low environmental impact and high yields. The process is straightforward and does not require column chromatographic separation, indicating a potential for scalability. Although this paper does not directly address the synthesis of "4-(5-Aminopyridin-2-yl)piperazin-2-one," the use of piperazine as a catalyst could be relevant for the synthesis of related compounds.
In paper , the synthesis of 4-substituted-4-aminopiperidine derivatives is discussed. The method involves isonipecotate as a starting material and employs Curtius rearrangement. This synthesis route is particularly interesting for the production of piperazine-based CCR5 antagonists, which are important in the context of HIV-1 entry inhibition. The methodology outlined in this paper could potentially be adapted for the synthesis of "this compound" by modifying the substituents introduced at the 4-position of the piperidine ring.
Molecular Structure Analysis
Neither paper nor provides a direct analysis of the molecular structure of "this compound." However, the structural motifs discussed in these papers, such as the piperazine and piperidine rings, are closely related to the compound of interest. These motifs are known to be versatile in medicinal chemistry due to their ability to interact with various biological targets.
Chemical Reactions Analysis
The papers do not detail specific chemical reactions involving "this compound." However, the synthesis methods described in both papers involve reactions that are likely to be relevant to the compound . For instance, the one-pot synthesis approach in paper and the use of Curtius rearrangement in paper are techniques that could be applied to synthesize a wide range of piperazine derivatives, potentially including "this compound."
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Antagonistic Properties and Platelet Aggregation Inhibition
Research has highlighted the use of piperazinyl glutamate pyridines, which are structurally related to 4-(5-Aminopyridin-2-yl)piperazin-2-one, as potent P2Y12 antagonists. These compounds have shown excellent inhibition of platelet aggregation, which is crucial for preventing clot formation that can lead to heart attacks and strokes. The optimization of pharmacokinetic and physiochemical properties has led to compounds with promising in vivo efficacy and oral bioavailability, making them significant for further preclinical evaluations (Parlow et al., 2010).
Neuroimaging and Serotonin Receptors
In neuroimaging, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a class of compounds related to this compound, have been synthesized and evaluated as PET tracers. These compounds are analogs of WAY100635 and have been studied for their potential in in vivo quantification of 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. One cyclohexanecarboxamide derivative in particular has demonstrated high brain uptake, slow brain clearance, and stability, making it a promising candidate for improved neuroimaging of 5-HT1A receptors (García et al., 2014).
Serotonin 5-HT3 Receptor Antagonism
A study on the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile revealed its potential as a new class of serotonin 5-HT3 receptor antagonists. These compounds have shown favorable 5-HT3 receptor antagonism in the Guinea pig ileum, indicating potential applications in treating conditions such as irritable bowel syndrome or nausea and vomiting associated with chemotherapy (Mahesh et al., 2004).
CGRP Receptor Inhibition
Research into CGRP (calcitonin gene-related peptide) receptor antagonists has identified compounds with significant potential in treating migraines. A specific compound, a piperazine derivative, demonstrated potent CGRP receptor antagonist activity and was synthesized through a convergent, stereoselective, and economical process. This highlights the chemical's relevance in developing new therapeutic agents for migraine management (Cann et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
4-(5-aminopyridin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6,10H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOVLEIODCQKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585539 |
Source


|
| Record name | 4-(5-Aminopyridin-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926262-86-4 |
Source


|
| Record name | 4-(5-Aminopyridin-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-aminopyridin-2-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)
![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

